N,N'-bis[2-(2-chlorophenoxy)ethyl]-5-nitrobenzene-1,3-dicarboxamide
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Overview
Description
N1,N3-BIS[2-(2-CHLOROPHENOXY)ETHYL]-5-NITROBENZENE-1,3-DICARBOXAMIDE is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of two chlorophenoxyethyl groups and a nitrobenzene dicarboxamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N3-BIS[2-(2-CHLOROPHENOXY)ETHYL]-5-NITROBENZENE-1,3-DICARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the chlorophenoxyethyl intermediates, which are then reacted with a nitrobenzene dicarboxylic acid derivative under specific conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or dimethylformamide, catalysts such as triethylamine, and controlled temperature settings to ensure optimal yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent quality control measures. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance the scalability and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
N1,N3-BIS[2-(2-CHLOROPHENOXY)ETHYL]-5-NITROBENZENE-1,3-DICARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, strong oxidizing agents like potassium permanganate, and nucleophiles such as amines or thiols. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters .
Major Products Formed
The major products formed from these reactions include amine derivatives, substituted phenoxyethyl compounds, and various oxidized or reduced forms of the original compound .
Scientific Research Applications
N1,N3-BIS[2-(2-CHLOROPHENOXY)ETHYL]-5-NITROBENZENE-1,3-DICARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N1,N3-BIS[2-(2-CHLOROPHENOXY)ETHYL]-5-NITROBENZENE-1,3-DICARBOXAMIDE involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorophenoxyethyl groups may also play a role in modulating the compound’s activity by affecting its binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
- N1,N3-BIS[2-(2-BROMOPHENOXY)ETHYL]-5-NITROBENZENE-1,3-DICARBOXAMIDE
- N1,N3-BIS[2-(2-FLUOROPHENOXY)ETHYL]-5-NITROBENZENE-1,3-DICARBOXAMIDE
- N1,N3-BIS[2-(2-METHOXYPHENOXY)ETHYL]-5-NITROBENZENE-1,3-DICARBOXAMIDE
Uniqueness
N1,N3-BIS[2-(2-CHLOROPHENOXY)ETHYL]-5-NITROBENZENE-1,3-DICARBOXAMIDE is unique due to the presence of chlorophenoxyethyl groups, which impart distinct chemical and biological properties compared to its analogs. The chlorine atoms enhance the compound’s reactivity and potential for various applications .
Properties
Molecular Formula |
C24H21Cl2N3O6 |
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Molecular Weight |
518.3 g/mol |
IUPAC Name |
1-N,3-N-bis[2-(2-chlorophenoxy)ethyl]-5-nitrobenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C24H21Cl2N3O6/c25-19-5-1-3-7-21(19)34-11-9-27-23(30)16-13-17(15-18(14-16)29(32)33)24(31)28-10-12-35-22-8-4-2-6-20(22)26/h1-8,13-15H,9-12H2,(H,27,30)(H,28,31) |
InChI Key |
LMHHUDFCDWBFOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OCCNC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)NCCOC3=CC=CC=C3Cl)Cl |
Origin of Product |
United States |
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